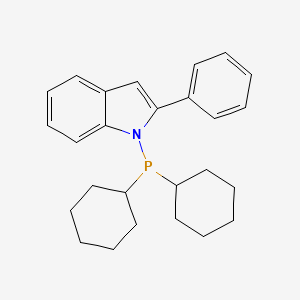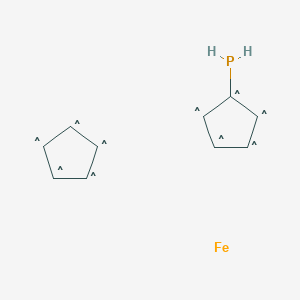
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is a synthetic phosphine ligand used in organometallic chemistry, specifically in the area of transition metal complexes. It is a versatile ligand that can be used in a variety of reactions, including cross-coupling reactions, catalytic hydrogenations, and oxidative additions.
Mécanisme D'action
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos acts as a ligand in organometallic complexes. It binds to the transition metal, forming a coordination complex. This complex then undergoes a variety of reactions, such as cross-coupling, catalytic hydrogenations, and oxidative additions. The mechanism of these reactions is dependent on the particular reaction and the transition metal used.
Biochemical and Physiological Effects
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is not known to have any direct biochemical or physiological effects. It is used as a ligand in organometallic complexes, which are used in a variety of scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos in lab experiments include its high purity and its ability to form stable complexes with transition metals. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this ligand is its tendency to undergo hydrolysis in the presence of water, which can affect the outcome of certain experiments.
Orientations Futures
The future directions of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos include further research into its use as a ligand in organometallic complexes and its potential applications in the synthesis of new catalysts. Additionally, further research could be done into its use in the synthesis of novel pharmaceuticals and other compounds. Furthermore, research could be done into the development of new methods for the synthesis of this ligand and its derivatives. Finally, research could be done into the development of new methods for the purification of this ligand.
Méthodes De Synthèse
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is synthesized through a palladium-catalyzed cross-coupling reaction of 2-phenyl-1H-indole with a dicyclohexylphosphine. This reaction occurs in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent such as acetonitrile. The reaction is carried out at a temperature of 100-120°C for 12-24 hours. The product is then purified by column chromatography.
Applications De Recherche Scientifique
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic complexes, which have been used in catalytic hydrogenations, cross-coupling reactions, and oxidative additions. It has also been used in the synthesis of new catalysts for the asymmetric hydrogenation of ketones. Additionally, it has been used in the synthesis of new catalysts for the hydroformylation of olefins.
Propriétés
IUPAC Name |
dicyclohexyl-(2-phenylindol-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NP/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMENDXISNSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310518.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)


![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)